molecular formula C13H18O3 B6322678 (1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)methanol CAS No. 738624-86-7

(1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)methanol

Cat. No. B6322678
CAS RN: 738624-86-7
M. Wt: 222.28 g/mol
InChI Key: KPGQSZFESQFDFL-UHFFFAOYSA-N
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Description

((1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)methanol), also known as 4-MBCM, is an organic compound with a wide range of applications in the fields of biochemistry and physiology. It is a cyclopropyl derivative of methanol, and is commonly used as a reagent in organic synthesis. 4-MBCM is also used in the synthesis of pharmaceuticals, and as a building block for the preparation of polymers and other materials. In addition, it is used in the production of monomers and polymers for medical applications, as well as for the production of dyes, fragrances, and other materials.

Scientific Research Applications

(1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)methanol has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, as a building block for the preparation of polymers and other materials, and as a reagent in organic synthesis. In addition, it is used in the production of monomers and polymers for medical applications, as well as for the production of dyes, fragrances, and other materials. It has also been used in the synthesis of compounds with biological activity, such as antifungal agents and cancer drugs.

Mechanism of Action

The mechanism of action of (1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)methanol is not fully understood. However, it is believed that the compound acts as an alkylating agent, which means that it can react with other molecules to form covalent bonds. This reaction can lead to the formation of new compounds, which can then be used in various applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)methanol are not well understood. However, it is known that the compound can act as an alkylating agent, which means that it can react with other molecules to form covalent bonds. This reaction can lead to the formation of new compounds, which can then be used in various applications. In addition, it is believed that (1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)methanol can act as an inhibitor of enzymes, which can lead to the inhibition of certain metabolic pathways.

Advantages and Limitations for Lab Experiments

The main advantage of using (1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)methanol in laboratory experiments is its ability to react with other molecules to form covalent bonds. This reaction can lead to the formation of new compounds, which can then be used in various applications. In addition, (1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)methanol is relatively inexpensive and easy to obtain, making it suitable for use in laboratory experiments.
However, (1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)methanol can be toxic in high concentrations and can cause irritation to the skin, eyes, and respiratory system. Therefore, it is important to use the compound in a well-ventilated area and to wear protective clothing when handling it. In addition, it is important to follow safety protocols when using the compound in laboratory experiments.

Future Directions

There are several potential future directions for research on (1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)methanol. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals and other materials. In addition, further research could be conducted into the safety and efficacy of (1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)methanol in laboratory experiments, as well as the potential for its use in the production of monomers and polymers for medical applications. Finally, further research could be conducted into the potential for (1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)methanol to act as an inhibitor of enzymes, which could lead to the inhibition of certain metabolic pathways.

Synthesis Methods

(1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)methanol is synthesized from the reaction of 4-methoxybenzyl chloride with methylmagnesium chloride. This reaction is carried out in anhydrous ether at a temperature of 0°C. The reaction is then quenched with aqueous hydrochloric acid, and the resulting compound is isolated by distillation. The product is then purified by recrystallization from a suitable solvent.

properties

IUPAC Name

[1-[(4-methoxyphenyl)methoxymethyl]cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-15-12-4-2-11(3-5-12)8-16-10-13(9-14)6-7-13/h2-5,14H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGQSZFESQFDFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCC2(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)methanol

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